![molecular formula C16H15FN4O2S B12502303 2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one](/img/structure/B12502303.png)
2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one
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Description
2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one is a useful research compound. Its molecular formula is C16H15FN4O2S and its molecular weight is 346.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and therapeutic implications.
Synthesis
The synthesis of this compound typically involves the reaction of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives with appropriate thiol and ketone precursors. The synthetic route often employs microwave-assisted methods to enhance yield and reduce reaction time.
Biological Activity Overview
The biological activity of this compound has been investigated across several domains:
- Anticancer Activity : Studies indicate that compounds containing the triazolo-pyrimidine moiety exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines with IC50 values in the low micromolar range. A related compound demonstrated broad-spectrum anticancer activity with a selectivity ratio ranging from 0.7 to 39 against leukemia cells .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in tumor progression. In particular, its interaction with phosphoinositide 3-kinase (PI3K) has been highlighted, where it exhibited competitive inhibition with an IC50 of approximately 0.0025 μM .
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Research has shown that treatment with related triazolo-pyrimidine compounds leads to increased apoptosis in cancer cells. This is mediated through the activation of caspase pathways and disruption of mitochondrial membrane potential .
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating. This was evidenced by significant increases in annexin V-positive apoptotic cells upon treatment .
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Anticancer Efficacy :
- Mechanistic Studies :
Comparative Analysis
The biological activity of this compound can be compared to other similar compounds:
Compound | IC50 (µM) | Activity Type | Notes |
---|---|---|---|
Compound A (related triazole) | 0.0034 | PI3K Inhibition | High selectivity towards leukemia |
Compound B (triazolo-pyrimidine) | 6.15 | Anticancer | Effective against solid tumors |
Compound C (thiazole derivative) | 43.4 | Antimicrobial | Active against breast cancer cell line |
Properties
Molecular Formula |
C16H15FN4O2S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-1-(5-fluoro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C16H15FN4O2S/c1-9-6-10(2)21-15(18-9)19-16(20-21)24-8-13(22)12-7-11(17)4-5-14(12)23-3/h4-7H,8H2,1-3H3 |
InChI Key |
OKDZZBFRTNRQGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC(=O)C3=C(C=CC(=C3)F)OC)C |
Origin of Product |
United States |
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